2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the acylation of the piperazine derivative with isopropyl propanamide under suitable reaction conditions .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The benzothiazole ring can undergo cyclization reactions under specific conditions.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide include other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Used in the treatment of allergic rhinitis.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H24N4OS |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C17H24N4OS/c1-12(2)18-16(22)13(3)20-8-10-21(11-9-20)17-19-14-6-4-5-7-15(14)23-17/h4-7,12-13H,8-11H2,1-3H3,(H,18,22) |
InChI Key |
GEINVZFSOJIVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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